Venturicidin A: A Comprehensive Technical Guide to its Biological Activity Spectrum
Venturicidin A: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venturicidin A, a macrolide natural product originally isolated from Streptomyces species, has garnered significant scientific interest due to its potent and specific biological activities.[1] Primarily known as a powerful inhibitor of F1Fo-ATP synthase, its mechanism of action underpins a broad spectrum of effects, including robust antifungal properties, potentiation of antibiotics against multidrug-resistant bacteria, and promising anticancer and anti-trypanosomal activities. This technical guide provides an in-depth overview of the biological activity of Venturicidin A, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action: Inhibition of F1Fo-ATP Synthase
Venturicidin A exerts its primary biological effect by targeting the F1Fo-ATP synthase, a crucial enzyme complex responsible for ATP synthesis in mitochondria and bacteria.[2][3] It specifically binds to the F_o_ subunit, which is embedded in the membrane, thereby blocking the translocation of protons across the membrane.[2] This disruption of the proton motive force directly inhibits ATP synthesis.[2] This targeted action is the foundational mechanism for the diverse biological activities of Venturicidin A.
Signaling Pathway of ATP Synthase Inhibition
Caption: Mechanism of Venturicidin A action on F1Fo-ATP synthase.
Spectrum of Biological Activity: Quantitative Data
The inhibitory action of Venturicidin A on ATP synthase translates into a wide range of biological effects across different organisms. The following tables summarize the key quantitative data reported in the literature.
Table 1: Antifungal Activity
| Fungal Species | Assay Type | Metric | Value | Reference(s) |
| Botrytis cinerea | Hyphal Inhibition | EC50 | 1.08 µg/mL | |
| Fusarium graminearum | Mycelial Growth | EC50 | 3.69 µg/mL | |
| Pyricularia oryzae | Growth Inhibition | IC90 | 0.115 mg/L | |
| Trichophyton spp. | Not Specified | Active | Not Quantified |
Table 2: Antibacterial Adjuvant Activity (Potentiation of Aminoglycosides)
| Bacterial Strain | Aminoglycoside | Metric | Gentamicin MIC without Venturicidin A (µg/mL) | Gentamicin MIC with Venturicidin A (µg/mL) | Fold Reduction | Reference(s) |
| MRSA C1014 | Gentamicin | MIC | 64 | 4 (at 8 µg/mL Vent A) | 16 | |
| MRSA C1139 | Gentamicin | MIC | 32 | 2 (at 16 µg/mL Vent A) | 16 | |
| MRSA C1024 | Gentamicin | MIC | 64 | 4 (at 16 µg/mL Vent A) | 16 | |
| VRE C0558 | Gentamicin | MIC | >128 | 32 (at 8 µg/mL Vent A) | >4 | |
| P. aeruginosa C0089 | Gentamicin | MIC | 16 | 4 (at 16 µg/mL Vent A) | 4 |
Note: Venturicidin A alone generally shows weak intrinsic antibacterial activity, with MIC values often >256 µg/mL.
Table 3: Anti-Trypanosomal Activity
| Trypanosomatid Species | Life Stage | Metric | Value (nM) | Reference(s) |
| Trypanosoma brucei brucei 2T1 | Bloodstream Form | IC50 | 21.49 | |
| Trypanosoma brucei rhodesiense | Bloodstream Form | IC50 | 5 | |
| Leishmania donovani | Promastigote | IC50 | 180 | |
| Leishmania donovani | Axenic Amastigote | IC50 | 130 |
Table 4: Anticancer Activity
| Cell Line | Cancer Type | Metric | Value (µM) | Reference(s) |
| K562 | Human Chronic Myelogenous Leukemia | IC50 | 5.8 | |
| B16 | Mouse Melanoma | IC50 | 12 | |
| Hep 3B2 | Human Hepatocellular Carcinoma | IC50 | 15 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Venturicidin A.
Checkerboard Broth Microdilution Assay for Antibiotic Synergy
This assay is used to determine the synergistic effect of Venturicidin A in combination with aminoglycoside antibiotics against resistant bacteria.
Objective: To quantify the reduction in the Minimum Inhibitory Concentration (MIC) of an aminoglycoside in the presence of sub-inhibitory concentrations of Venturicidin A.
Materials:
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Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Venturicidin A stock solution (in DMSO)
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Aminoglycoside antibiotic (e.g., Gentamicin) stock solution (in water)
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Sterile 96-well microtiter plates
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Multichannel pipette
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Incubator (37°C)
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Microplate reader (for OD600 measurements)
Procedure:
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Prepare serial dilutions of the aminoglycoside antibiotic vertically in the 96-well plate in CAMHB.
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Prepare serial dilutions of Venturicidin A horizontally in the same 96-well plate in CAMHB. This creates a matrix of different concentrations of both compounds.
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Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
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Inoculate each well of the microtiter plate with the bacterial suspension.
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Incubate the plate at 37°C for 18-24 hours.
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Determine the MIC of the aminoglycoside alone and in combination with each concentration of Venturicidin A by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.
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Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
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Synergy is defined as an FIC index of ≤ 0.5.
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Additivity is defined as an FIC index of > 0.5 to 4.0.
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Antagonism is defined as an FIC index of > 4.0.
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Experimental Workflow for Checkerboard Assay
